3-Bromomethyl-5-methylpyridine hydrochloride 3-Bromomethyl-5-methylpyridine hydrochloride
Brand Name: Vulcanchem
CAS No.: 182354-92-3
VCID: VC18394747
InChI: InChI=1S/C7H8BrN.ClH/c1-6-2-7(3-8)5-9-4-6;/h2,4-5H,3H2,1H3;1H
SMILES:
Molecular Formula: C7H9BrClN
Molecular Weight: 222.51 g/mol

3-Bromomethyl-5-methylpyridine hydrochloride

CAS No.: 182354-92-3

Cat. No.: VC18394747

Molecular Formula: C7H9BrClN

Molecular Weight: 222.51 g/mol

* For research use only. Not for human or veterinary use.

3-Bromomethyl-5-methylpyridine hydrochloride - 182354-92-3

Specification

CAS No. 182354-92-3
Molecular Formula C7H9BrClN
Molecular Weight 222.51 g/mol
IUPAC Name 3-(bromomethyl)-5-methylpyridine;hydrochloride
Standard InChI InChI=1S/C7H8BrN.ClH/c1-6-2-7(3-8)5-9-4-6;/h2,4-5H,3H2,1H3;1H
Standard InChI Key CWGKYGCSPOSSTN-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CN=C1)CBr.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 3-bromomethyl-5-methylpyridine hydrochloride consists of a pyridine ring—a six-membered aromatic system with one nitrogen atom—substituted at the 3-position with a bromomethyl (-CH₂Br) group and at the 5-position with a methyl (-CH₃) group. The hydrochloride salt form stabilizes the compound through ionic interactions between the pyridine’s nitrogen and the chloride ion. This structural configuration is critical for its reactivity, as the bromomethyl group acts as an electrophilic site for nucleophilic attacks, while the methyl group provides steric and electronic modulation.

Physicochemical Characteristics

The compound’s physical properties are summarized in Table 1.

Table 1: Physicochemical Properties of 3-Bromomethyl-5-methylpyridine Hydrochloride

PropertyValue/Description
Molecular FormulaC₇H₈BrN·HCl
Molecular Weight222.51 g/mol
CAS Number182354-92-3
AppearanceWhite to off-white crystalline powder
SolubilitySoluble in polar organic solvents (e.g., DMF, DMSO)
StabilityHygroscopic; store under inert atmosphere

The hygroscopic nature of the compound necessitates storage in moisture-free environments to prevent decomposition. Its solubility in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) facilitates its use in solution-phase reactions.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis of 3-bromomethyl-5-methylpyridine hydrochloride typically involves the bromination of 3,5-dimethylpyridine or 5-methylpyridine. A common approach utilizes N-bromosuccinimide (NBS) as the brominating agent under radical initiation conditions. For example, refluxing 5-methylpyridine with NBS in carbon tetrachloride (CCl₄) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) selectively brominates the methyl group at the 3-position. The reaction mechanism proceeds via a radical chain process, where AIBN generates radicals that abstract hydrogen from the methyl group, enabling bromine transfer from NBS. Subsequent treatment with hydrochloric acid yields the hydrochloride salt.

Table 2: Representative Synthetic Route

ParameterCondition
Starting Material5-Methylpyridine
ReagentN-Bromosuccinimide (NBS)
SolventCarbon Tetrachloride (CCl₄)
InitiatorAzobisisobutyronitrile (AIBN)
TemperatureReflux (~77°C)
Reaction Time12–24 hours
Yield60–75%

Industrial Production

Industrial-scale manufacturing employs continuous flow reactors to optimize reaction control and yield. Automated systems regulate temperature and reagent stoichiometry, minimizing side reactions such as di-bromination or ring bromination. Post-synthesis, the compound is purified via recrystallization from ethanol or acetonitrile, achieving >98% purity.

Reactivity and Mechanistic Insights

Nucleophilic Substitution Reactions

The bromomethyl group at the 3-position is the primary reactive site, undergoing Sₙ2 nucleophilic substitution with a variety of nucleophiles, including amines, thiols, and alkoxides. For instance, reaction with primary amines yields 3-(aminomethyl)-5-methylpyridine derivatives, which are valuable intermediates in drug discovery. The reaction mechanism involves backside attack by the nucleophile, leading to inversion of configuration at the carbon center.

Bioconjugation Applications

In bioconjugation chemistry, the bromomethyl group serves as a linker for attaching fluorophores or targeting moieties to biomolecules. For example, coupling with thiol-containing proteins via thioether bonds enables the creation of antibody-drug conjugates (ADCs). The reaction proceeds under mild conditions (pH 7–8, room temperature), preserving protein integrity.

Applications in Medicinal Chemistry

Drug Intermediate

3-Bromomethyl-5-methylpyridine hydrochloride is a key intermediate in synthesizing kinase inhibitors and GPCR modulators. For example, it has been utilized in the production of c-Met inhibitors for cancer therapy, where the pyridine ring coordinates with the kinase’s ATP-binding pocket.

Agrochemistry

The compound is a precursor to herbicides and fungicides. Reaction with thiourea derivatives yields thiazole-containing agrochemicals with broad-spectrum activity against plant pathogens.

Comparison with Related Compounds

Hydrobromide vs. Hydrochloride Salts

The hydrobromide salt (CAS 1235342-53-6) shares similar reactivity but differs in solubility and stability . The hydrochloride’s lower molecular weight (222.51 vs. 266.96 g/mol) may enhance solubility in aqueous-organic mixtures .

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